Ethyl 2-chlorophenylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
5255-70-9 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
SUMRDHQNSILLDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 Chlorophenylcarbamate
Established Synthetic Routes for Aryl Carbamates Applicable to Ethyl 2-Chlorophenylcarbamate
The synthesis of aryl carbamates, including this compound, has traditionally relied on several robust and well-documented methods. These approaches are foundational in organic synthesis and provide reliable access to the carbamate (B1207046) functional group.
Reaction of Ethyl Chloroformate with 2-Chloroaniline (B154045)
A primary and widely employed method for synthesizing this compound is the reaction between ethyl chloroformate and 2-chloroaniline. idosi.orggoogle.com This nucleophilic acyl substitution reaction involves the attack of the amino group of 2-chloroaniline on the carbonyl carbon of ethyl chloroformate. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct that is liberated during the process. idosi.org
Commonly used bases include tertiary amines such as pyridine (B92270) or inorganic bases like sodium hydroxide (B78521) or sodium bicarbonate. google.comclockss.org The reaction is often conducted in an inert solvent, such as carbon tetrachloride, diethyl ether, or benzene (B151609), at controlled temperatures, often starting at a reduced temperature (e.g., 0-5°C) and then proceeding at room temperature or with gentle heating to ensure completion. idosi.orgclockss.orgvulcanchem.com
General Reaction Scheme: Cl-C₆H₄-NH₂ + Cl-CO-OCH₂CH₃ → Cl-C₆H₄-NH-CO-OCH₂CH₃ + HCl
A typical procedure involves dissolving 2-chloroaniline in a suitable solvent with a base, followed by the dropwise addition of ethyl chloroformate. google.com After the addition is complete, the reaction mixture is stirred for a period to ensure full conversion. idosi.org Workup generally involves washing the organic layer to remove the hydrochloride salt and excess reagents, followed by drying and evaporation of the solvent to yield the crude product, which can then be purified by recrystallization. google.com
| Reactant 1 | Reactant 2 | Base/Solvent | Typical Conditions | Product | Ref |
| 2-Chloroaniline | Ethyl Chloroformate | Pyridine / CCl₄ | Reflux for 1 hour | This compound | idosi.org |
| Chloroanilines | Isopropyl Chloroformate | Sodium Bicarbonate / Benzene | 5-10°C during addition | Isopropyl chlorophenyl carbamates | google.com |
| Substituted Aniline (B41778) | Ethyl Chloroformate | NaOH / Ether | <5°C during addition | Ethyl p-substituted phenylcarbamate | clockss.org |
Reaction of Ethanol (B145695) with 2-Chlorophenyl Isocyanate
An alternative and equally fundamental route to this compound involves the reaction of 2-chlorophenyl isocyanate with ethanol. nih.govnih.gov Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles like alcohols. This method avoids the formation of an acidic byproduct, making it a clean and often high-yielding process.
The reaction is typically carried out by adding ethanol to the 2-chlorophenyl isocyanate in an inert solvent. The high reactivity of the isocyanate group often allows the reaction to proceed at room temperature without the need for a catalyst. However, in some cases, catalysts such as tertiary amines or certain metal salts can be used to accelerate the reaction. google.com
General Reaction Scheme: Cl-C₆H₄-N=C=O + CH₃CH₂OH → Cl-C₆H₄-NH-CO-OCH₂CH₃
The synthesis of related carbamates, such as isopropyl (3-chlorophenyl)carbamate (Chlorpropham), is well-documented via this pathway, where 3-chlorophenyl isocyanate is reacted with isopropyl alcohol. nih.gov Similarly, reacting 3-chlorophenyl isocyanate with 1-methylprop-2-yn-1-ol produces the corresponding carbamate, highlighting the general applicability of this method. nih.gov
Alternative C-N Coupling Approaches for N-Phenylcarbamate Synthesis
Beyond the classical methods, modern organic synthesis has introduced several advanced C-N coupling strategies for the formation of N-aryl carbamates. These methods often offer broader substrate scope and functional group tolerance.
Palladium-Catalyzed Synthesis: A notable approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This one-pot method allows for the in-situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the desired carbamate. The use of specific palladium catalysts and ligands is crucial for the efficiency of this transformation. While aryl chlorides can be used, aryl triflates have been shown to expand the substrate scope, particularly for sterically hindered substrates. mit.edu
Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction provides another route, typically involving the reaction of an aryl boronic acid with a nitrogen-containing nucleophile. A variation of this method has been developed for N-aryl carbamate synthesis by reacting arylboronic acids with azidoformates in the presence of a copper chloride catalyst. nih.gov This reaction proceeds under mild conditions, at room temperature and open to the air, without requiring additional ligands or bases. nih.gov
Metal-Free Approaches: More recently, metal-free C-N coupling reactions have been developed. One such method utilizes iodine as a catalyst for the reaction of anilines with hydrazine (B178648) formate (B1220265) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.com The proposed mechanism involves the formation of an alkoxycarbonyl radical, which then couples with the aniline. thieme-connect.com
Advanced Synthetic Strategies and Catalysis in Chlorophenylcarbamate Synthesis
To improve efficiency, yield, and environmental friendliness, recent research has focused on the application of advanced catalysts and novel reaction media for carbamate synthesis.
Application of Catalysts in Carbamate Formation (e.g., Tin or Indium Triflate Catalysis)
Lewis acid catalysts have been shown to effectively promote carbamate formation under mild conditions.
Tin Catalysis: Tin-catalyzed transcarbamoylation offers a mild method for synthesizing carbamates. For instance, primary and secondary alcohols can react smoothly with a carbamoyl (B1232498) donor like phenyl carbamate or methyl carbamate in the presence of a tin catalyst at elevated temperatures (e.g., 90°C in toluene). organic-chemistry.org This method exhibits good functional group tolerance. organic-chemistry.org While direct application to this compound is not specified, the general principle of transcarbamoylation is applicable.
Indium Triflate Catalysis: Indium(III) triflate (In(OTf)₃) has emerged as a powerful and water-tolerant Lewis acid catalyst for various organic transformations, including carbamate synthesis. nih.gov It can catalyze the synthesis of primary carbamates from alcohols and urea (B33335), with urea acting as an environmentally friendly carbonyl source. thieme-connect.comresearchgate.net The reaction is typically performed at high temperatures (e.g., 150°C) in a solvent like 1,4-dioxane (B91453). thieme-connect.com The proposed mechanism involves the activation of urea through coordination with the indium center, followed by nucleophilic attack from the alcohol. thieme-connect.comresearchgate.netx-mol.com Indium can also be used to mediate the reaction between amines and alkyl chloroformates, allowing for the use of only equimolar amounts of the chloroformate. nih.gov
| Catalyst | Reactants | Key Features | Ref |
| Tin(IV) compounds | Alcohol + Phenyl Carbamate | Mild transcarbamoylation at 90°C. | organic-chemistry.org |
| Indium(III) Triflate | Alcohol + Urea | Eco-friendly carbonyl source; good to excellent yields. | thieme-connect.comresearchgate.net |
| Zinc(II) Triflate | Carboxylic Acid + NaN₃ + (t-BuO)₂CO | Used in Curtius rearrangement to form t-butyl carbamates. | nih.govacs.org |
Utilizing Ionic Liquids in Synthetic Protocols for Aryl Carbamates
Ionic liquids (ILs) have gained attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. sci-hub.sesci-hub.se Their use in aryl carbamate synthesis has been explored in several contexts.
As a Solvent/Catalyst: Imidazolium-based ionic liquids have been used as catalysts for the selective synthesis of carbamates from amines and dimethyl carbonate (DMC), which serves as a phosgene-free carbonylating agent. sci-hub.seresearchgate.net DFT calculations suggest that the acidic proton of the imidazolium (B1220033) cation interacts with the carbonyl oxygen of DMC, increasing its electrophilicity and facilitating the reaction. sci-hub.se
In CO₂ Capture and Conversion: Ionic liquids can be instrumental in three-component reactions involving an amine, an alcohol, and carbon dioxide. For example, the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can react with an alcohol to form a protic ionic liquid, which then activates CO₂ for subsequent reaction with an amine to form the carbamate. sci-hub.se In other systems, a basic ionic liquid like 1-butyl-3-methylimidazolium hydrogen carbonate ([BMIm][HCO₃]) can facilitate the coupling of an amine, CO₂, and an alkyl halide to produce carbamates under mild conditions. rsc.org
In Electrochemical Synthesis: The Shono oxidation of aryl carbamates has been studied using ionic liquids as recyclable solvents. While the high viscosity of some ionic liquids can be a challenge, the addition of a co-solvent like methanol (B129727) can lead to good yields and allow for the recovery and reuse of the ionic liquid. mdpi.com
Optimization of Reaction Conditions and Solvent Effects in Carbamate Synthesis
The synthesis of carbamates, including this compound, is significantly influenced by reaction conditions and the choice of solvent. The reaction of an isocyanate with an alcohol is a common route for carbamate formation. wikipedia.org For instance, the synthesis of N-substituted ethyl carbamates can be achieved by reacting an isocyanate with ethyl zinc bromide acetate (B1210297) in tetrahydrofuran. google.com The reaction temperature and duration are critical parameters, with optimal conditions often involving heating for several hours. google.com For example, a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, which involves carbamate-like structures, showed that reaction temperature significantly impacts yield, with an increase from 110 °C to 140 °C leading to a higher product yield. nih.gov
The solvent plays a crucial role in these syntheses. Solvents not only dissolve the reactants but can also influence reaction rates and stereoselectivity. rsc.org In the synthesis of O-Ethyl-N-phenyl carbamates, carbon tetrachloride has been used as a solvent in the presence of pyridine. idosi.org Solvent screening for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates indicated that while toluene (B28343) gave a good yield, solvents like MeCN, THF, and 1,4-dioxane resulted in lower yields. nih.gov The polarity of the solvent can be a determining factor; a study on the Knoevenagel reaction demonstrated that a polar protic solvent like ethanol provided the best yield. researchgate.net
The optimization of reaction conditions extends to catalyst selection and concentration. Copper catalysts have been shown to be effective in the synthesis of N-aryl carbamates. ubinkim.com The concentration of the catalyst can also be a key variable to optimize for maximizing yield. ubinkim.com
Table 1: Optimization of Reaction Conditions for Carbamate Synthesis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature | 110 °C | 41% yield | nih.gov |
| Temperature | 120 °C | 64% yield | nih.gov |
| Temperature | 130 °C | 68% yield | nih.gov |
| Temperature | 140 °C | 70% yield | nih.gov |
| Solvent | Toluene | 71% yield | nih.gov |
| Solvent | MeCN | Lower yield | nih.gov |
| Solvent | THF | Lower yield | nih.gov |
Functional Group Interconversions and Transformations of this compound Analogues
The chemical reactivity of this compound and its analogues allows for a variety of functional group interconversions and transformations, including oxidation, reduction, nucleophilic substitution, and cyclization reactions.
Oxidation Reactions Leading to Substituted Carbamate Derivatives
Carbamates can undergo oxidation reactions to form various derivatives. For example, the oxidation of methyl N-(2,4-dichlorophenyl)carbamate can lead to the formation of N-oxides. Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate. The specific products formed depend on the structure of the carbamate and the oxidizing agent used.
Reduction Reactions Forming Amine Derivatives
The reduction of carbamates and related compounds can lead to the formation of amines. For instance, the nitro group in compounds like 4-nitrophenyl-N-(2-chloroethyl)carbamate can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst. Similarly, the reduction of amides, which can be formed from carbamates, using reagents like lithium aluminum hydride (LiAlH₄) is a common method for synthesizing primary, secondary, or tertiary amines. youtube.comlibretexts.org The carbonyl group of the amide is reduced to a CH₂ group in this process. youtube.com
Table 2: Common Reducing Agents for Amine Synthesis
| Reagent | Functional Group Reduced | Product | Reference |
|---|---|---|---|
| H₂/Catalyst | Nitro group | Amine | libretexts.org |
| LiAlH₄ | Amide | Amine | youtube.comlibretexts.org |
Nucleophilic Substitution Reactions Involving the Carbamate Moiety
The carbamate moiety and associated functional groups in this compound analogues are susceptible to nucleophilic substitution reactions. vulcanchem.comsmolecule.com The chlorine atom on the ethyl group of 2-chloroethyl N-(3-chlorophenyl)carbamate is a potential site for nucleophilic attack by amines, thiols, and alcohols. vulcanchem.com Similarly, the chloroethyl group of 4-nitrophenyl-N-(2-chloroethyl)carbamate can be substituted by nucleophiles. The carbamate group itself can also be replaced by other nucleophiles. The electrophilic nature of the carbonyl carbon in the carbamate makes it a target for nucleophiles, rendering these compounds versatile intermediates in organic synthesis. smolecule.com
Cyclization Reactions in Related Haloethylamine Carbamate Structures
Haloethylamine carbamate structures can undergo intramolecular cyclization reactions. nih.govnih.gov For example, 4-[(2-Chloroethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate and its bromo-analogue have been shown to cyclize at neutral pH to form an aziridinium (B1262131) ion. nih.gov The rate of this cyclization is dependent on the nature of the halogen, with the bromo derivative cyclizing faster than the chloro derivative. nih.gov Another example involves basic carbamates of 4-hydroxyanisole, which undergo a predictable intramolecular cyclization-elimination reaction to release the parent phenol. nih.gov Tethered aza-Wacker cyclization reactions have also been reported for N-alkoxy carbamates with olefinic tails, leading to the formation of 1,3-oxazinan-2-one (B31196) products. chemrxiv.org
Purification and Isolation Techniques for this compound
The purification of this compound and its analogues is a critical step to ensure the removal of impurities, unreacted starting materials, and byproducts. vulcanchem.com Common techniques employed for the purification of carbamates include extraction, washing, drying, concentration, chromatography, and recrystallization. vulcanchem.comhilarispublisher.com
Extraction processes are used to separate the desired product from inorganic salts and other water-soluble impurities. vulcanchem.com This is often followed by washing with a solution like sodium bicarbonate to neutralize any acidic components. vulcanchem.com The organic layer is then dried using a desiccating agent such as magnesium sulfate (B86663) before the solvent is removed under vacuum. vulcanchem.com
For further purification, chromatographic techniques are widely used. hilarispublisher.com Column chromatography using silica (B1680970) gel with an appropriate solvent system is a common method. vulcanchem.commasterorganicchemistry.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also powerful analytical and preparative tools for separating and purifying carbamates. vulcanchem.comhilarispublisher.com Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. masterorganicchemistry.com
Recrystallization is another effective method for obtaining high-purity crystalline carbamate products. vulcanchem.com This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, whereupon the purified product crystallizes out. masterorganicchemistry.com
Table 3: Common Purification Techniques for Carbamates
| Technique | Description | Purpose | Reference |
|---|---|---|---|
| Extraction | Partitioning between immiscible solvents. | Removal of inorganic salts and water-soluble impurities. | vulcanchem.com |
| Washing | Using a mild base (e.g., NaHCO₃ solution). | Neutralization of acidic components. | vulcanchem.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Isolation of the target compound from a mixture. | vulcanchem.comhilarispublisher.commasterorganicchemistry.com |
| Recrystallization | Dissolving in a hot solvent and cooling to form crystals. | Obtaining high-purity crystalline solids. | vulcanchem.commasterorganicchemistry.com |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a column. | Analytical and preparative separation. | vulcanchem.comhilarispublisher.com |
Recrystallization Procedures
Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. For N-aryl carbamates, which are structurally related to this compound, various solvent systems have been successfully employed. The final product is often obtained pure after multiple recrystallizations. rutgers.edu
The process generally involves dissolving the crude carbamate product in a suitable solvent at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the carbamate decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. iucr.org The crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. rutgers.edu
Research on analogous compounds provides insight into effective recrystallization solvents. For instance, the purification of a brominated and chlorinated phenylcarbamate was achieved by recrystallization from a diethyl ether solution. iucr.org Other studies on similar carbamates have utilized solvent mixtures such as ethyl acetate with absolute ethanol or isopropanol. rutgers.edu
Table 1: Examples of Recrystallization Solvents for Related Carbamate Compounds
| Compound Type | Solvent(s) | Observation | Source |
| N-Aryl Carbamate | Ethyl acetate / absolute ethanol | A pure product was obtained after three recrystallizations. | rutgers.edu |
| N-Aryl Carbamate | Isopropanol | Used for recrystallization of a final product. | rutgers.edu |
| Methyl N-(2-bromo-4-chlorophenyl)carbamate | Diethyl ether | Yielded colourless crystals from the crude product. | iucr.org |
Chromatographic Separation Methods (e.g., Flash Column Chromatography)
Chromatographic methods, particularly flash column chromatography, are widely used for the purification of carbamates. rsc.org This technique is effective for separating the target compound from impurities with different polarities. The separation is achieved based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). google.comprepchem.com
In a typical procedure, the crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. The mobile phase, or eluent, is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. google.com
The choice of eluent is critical for successful separation. For N-substituted ethyl carbamates, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate are common. google.comscirp.org For example, the isomer Ethyl 4-chlorophenylcarbamate was purified using a mobile phase of ethyl acetate and petroleum ether in a 1:5 ratio. google.com In another instance, a substituted phenylcarbamate was purified using toluene as the eluent. prepchem.com
Table 2: Examples of Chromatographic Conditions for Carbamate Purification
| Compound | Stationary Phase | Mobile Phase (Eluent) | Technique | Source |
| Ethyl 4-chlorophenylcarbamate | Silica Gel | Ethyl acetate : Petroleum ether (1:5) | Column Chromatography | google.com |
| Isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate | Silica Gel | Toluene | Silica Gel Chromatography | prepchem.com |
| Benzyl Ethyl Carbamates | Silica Gel | n-hexane : Acetone (95:5) | Column Chromatography | scirp.org |
| General Carbamates | Silica Gel | Diethyl ether (for extraction) | Flash Column Chromatography | rsc.org |
Compound Index
Advanced Spectroscopic Characterization of Ethyl 2 Chlorophenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within Ethyl 2-chlorophenylcarbamate.
In the ¹H NMR spectrum of this compound, specific signals corresponding to the ethyl and chlorophenyl groups are expected. The ethyl group protons typically appear as a triplet and a quartet due to spin-spin coupling. The aromatic protons on the chlorophenyl ring exhibit complex splitting patterns in the downfield region, influenced by their positions relative to the carbamate (B1207046) and chlorine substituents. The amine (N-H) proton usually appears as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound Note: The following data is predicted based on standard chemical shift values and coupling patterns. Experimental values may vary based on solvent and instrument conditions.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~7.00-7.50 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the six carbons of the 2-chlorophenyl ring. The chemical shift of the carbonyl carbon is characteristically found significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound Note: The following data is predicted based on standard chemical shift values. Experimental values may vary.
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~14.5 | -O-CH₂-CH₃ |
| ~61.0 | -O-CH₂ -CH₃ |
| ~122-138 | Aromatic carbons (C ₆H₄) |
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy techniques, such as FT-IR and Raman, are crucial for identifying functional groups by measuring the vibrations of molecular bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a molecular fingerprint, showing characteristic absorption bands for specific functional groups. For this compound, key absorptions include the N-H stretch, the strong C=O (carbonyl) stretch of the carbamate group, and various C-O, C-N, and C-Cl stretches, as well as aromatic C-H and C=C vibrations.
Table 3: Key FT-IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amine (N-H) |
| ~2980 | C-H Stretch | Alkane (CH₃, CH₂) |
| ~1720 | C=O Stretch | Carbonyl (Ester/Carbamate) |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1220 | C-O Stretch | Ester |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric, non-polar bonds and aromatic systems. The aromatic ring vibrations in this compound would be expected to produce strong Raman signals.
Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS has been successfully used for the highly sensitive detection of related compounds like ethyl carbamate in beverages, suggesting its potential applicability for trace analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For this compound (C₉H₁₀ClNO₂), the molecular ion peak (M⁺) would appear as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 199 and 201. The fragmentation pattern arises from the cleavage of the molecular ion into smaller, stable charged fragments. Common fragmentation pathways for carbamates include cleavage of the ester and amide bonds.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 199/201 | [C₉H₁₀ClNO₂]⁺ (Molecular Ion) |
| 154/156 | [ClC₆H₄NCO]⁺ (Loss of ethanol) |
| 127/129 | [ClC₆H₄NH₂]⁺ (2-Chloroaniline radical cation) |
| 111 | [C₆H₄Cl]⁺ (Loss of carbamate group) |
Electronic Spectroscopy (UV-Visible-NIR) for Electronic Transitions
The electronic absorption spectrum of a molecule provides insight into the transitions between its electronic energy levels. For this compound, the spectrum is primarily dictated by the chromophores present in its structure: the substituted benzene (B151609) ring and the carbamate functional group (-NH-C=O). The absorption of ultraviolet (UV) or visible light promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. metu.edu.tr
The key electronic transitions expected for this compound are the π→π* (pi to pi-star) and n→π* (n to pi-star) transitions.
π→π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic phenyl ring and the C=O double bond of the carbamate group. The benzene ring itself has characteristic absorptions which are modified by the presence of the chloro- and ethyl carbamate substituents. These transitions are typically strong, exhibiting high molar absorptivity (ε). Conjugation between the phenyl ring and the carbamate group can influence the energy and intensity of these absorptions. masterorganicchemistry.com
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the carbamate group) to an anti-bonding π* orbital of the carbonyl group. Compared to π→π* transitions, n→π* transitions are of lower energy, thus occurring at longer wavelengths, and are characteristically much weaker (lower molar absorptivity). masterorganicchemistry.com
While specific experimental UV-Vis-NIR spectral data for this compound is not widely available in public databases sigmaaldrich.comnih.gov, the expected absorption maxima can be inferred from similar compounds. For example, carbamate pesticides and related aromatic compounds exhibit strong absorption bands in the UV region. The maximum absorption for the related compound carbaryl (B1668338) is observed at 278 nm. researchgate.net The electronic spectra for dithiocarbamate (B8719985) complexes show bands assignable to n→π* and π→π* transitions, as well as charge transfer transitions. researchgate.net Theoretical and computational methods, such as time-dependent density functional theory (TD-DFT), can also be employed to predict electronic spectra and transition energies in the absence of experimental data. chemrxiv.orgcore.ac.uknumberanalytics.comolemiss.edu
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π* | Phenyl Ring, C=O | Short UV (< 280 nm) | High |
| n → π* | Carbamate Group (C=O, -NH, -O-) | Long UV (~270-300 nm) | Low |
Application of Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
Spectroscopic methods are invaluable tools for monitoring the progress of chemical reactions and determining their kinetics in real-time. The synthesis of this compound, typically from 2-chloroaniline (B154045) and ethyl chloroformate, can be effectively monitored using techniques like UV-Vis or NIR spectroscopy. uantwerpen.beiitm.ac.in
The progress of the reaction can be followed by measuring the change in absorbance at a wavelength where either a reactant is consumed or the product is formed. mdpi.com For instance, the formation of the carbamate product introduces a new chromophoric system whose absorbance can be monitored over time. Alternatively, one could monitor the disappearance of the 2-chloroaniline reactant.
A foundational study on the kinetics of urethane (B1682113) formation from ethyl chloroformate and various substituted anilines was conducted by Bacaloglu, Ciocan, and Tilea, who used conductimetric measurements in anhydrous acetone. rsc.orgrsc.org Their work established a two-step addition-elimination mechanism and determined second-order rate constants. The data showed that the reaction rate is significantly influenced by the nature and position of substituents on the aniline (B41778) ring. For chloro-substituted anilines, the reaction proceeds slower than for aniline itself, demonstrating the effect of the electron-withdrawing chloro-group. rsc.org
While the original study used conductimetry, modern UV-Vis spectrophotometry could be similarly applied by monitoring the change in the concentration of the ionic species or the aromatic chromophores. researchgate.net The rate constants derived from such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.
Table 2: Second-Order Rate Constants for the Reaction of Substituted Anilines with Ethyl Chloroformate in Acetone Data adapted from a kinetic study using conductimetric measurements, illustrating the influence of substituents on reaction rates. rsc.orgrsc.org
| Aniline Substituent | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) |
|---|---|---|
| H (Aniline) | 25 | 0.229 |
| p-CH₃ | 25 | 0.812 |
| m-CH₃ | 25 | 0.334 |
| p-Cl | 25 | 0.0215 |
| o-Cl | 25 | 0.0039 |
| m-Cl | 25 | 0.0102 |
The data clearly indicates that the ortho-chloro substituent in 2-chloroaniline significantly decreases the reaction rate compared to aniline and its meta- and para-chloro isomers, a result of both electronic and steric effects.
Kinetic studies on the formation of other carbamates have also been successfully performed using various analytical methods, including spectroscopy. acs.orgresearchgate.netpnfs.or.krnih.govoeno-one.eu For example, the photodegradation kinetics of various pesticides, including carbamates, are frequently studied using UV-Vis spectroscopy to monitor the decrease in the parent compound's concentration over time under irradiation. uc.ptaminer.cnresearchgate.net These studies often fit the data to kinetic models, such as pseudo-first-order kinetics, to determine degradation rates and half-lives. mdpi.com
Computational Chemistry and Theoretical Studies on Ethyl 2 Chlorophenylcarbamate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
The foundation of computational studies on molecules like Ethyl 2-chlorophenylcarbamate lies in solving the Schrödinger equation. However, exact solutions are not feasible for multi-electron systems, necessitating the use of various approximation methods. These methods, ranging from ab initio to semi-empirical, allow for the optimization of the molecule's geometry and the calculation of its electronic properties.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) theory is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it neglects electron correlation, leading to some inherent inaccuracies, it serves as a common starting point for more advanced calculations. wikipedia.org In studies of related ethyl carbamates, the HF method, particularly with basis sets like 6-31+G(d), has been shown to provide reliable results for calculating vibrational frequencies. scirp.org Calculations are performed at the Hartree-Fock level of theory using standard basis sets to determine geometric and vibrational data. researchgate.net
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. acs.org Unlike HF theory, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density.
A variety of functionals are available, each with different parameterizations. For carbamate (B1207046) structures, several functionals have been successfully applied:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has been shown to provide good agreement with experimental data for the vibrational spectra of various organic molecules. scirp.orgresearchgate.netuh.edu
BVP86 and PBEPBE: These are other examples of functionals used in the geometric optimization and property calculation of carbamates. scirp.org
In a typical study, the molecular structure is fully optimized using these DFT functionals in conjunction with appropriate basis sets to find the minimum energy geometry. scirp.org
Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio or DFT methods, which is particularly useful for large molecules or as a preliminary step in a more complex study. wikipedia.orgnih.gov
PM3 (Parametric Method 3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org The parameters in PM3 are optimized to reproduce experimental data like heats of formation. uni-muenchen.denih.gov In the computational analysis of carbamates, PM3 is often employed for initial molecular geometry minimization before proceeding with a full optimization at a higher level of theory, such as DFT or HF. scirp.org
Table 1: Overview of Quantum Chemical Methods Used in Carbamate Analysis This interactive table summarizes the application of different computational methods.
| Method Type | Specific Method | Key Features | Common Application for Carbamates |
|---|---|---|---|
| Ab Initio | Hartree-Fock (HF) | Based on first principles, neglects electron correlation. | Initial geometry optimization, vibrational frequency calculations. scirp.orgresearchgate.net |
| Density Functional Theory (DFT) | B3LYP, BVP86, PBEPBE | Includes electron correlation, good accuracy-to-cost ratio. acs.org | High-accuracy geometry optimization, prediction of electronic and spectroscopic properties. scirp.org |
A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set is crucial as it directly impacts the accuracy and cost of the calculation. umich.edumit.edu Larger basis sets provide more flexibility for describing the distribution of electrons but significantly increase computation time. mit.edu
For carbamates and similar molecules, Pople-style split-valence basis sets are commonly employed:
6-31G: This is a double-zeta basis set that describes each valence atomic orbital with two functions (an inner, contracted one and an outer, diffuse one) and each core atomic orbital with one.
6-31+G(d) or 6-31G *: These sets are augmented with polarization functions (d-functions for heavy atoms) to describe non-spherical electron density distributions, and diffuse functions (+) to better represent loosely bound electrons. scirp.orgwikipedia.org
6-311+G(d,p) or 6-311++G(df,pd): These are triple-zeta basis sets, offering even greater flexibility and accuracy by using three functions for valence orbitals and adding polarization functions to hydrogen atoms (p-functions). scirp.orguh.edu
The optimization strategy typically involves starting with a smaller basis set for initial calculations and then refining the results with a larger, more computationally expensive basis set to achieve a balance between accuracy and efficiency. umich.edu
Prediction and Analysis of Spectroscopic Properties
Computational methods are invaluable for interpreting experimental spectra. cardiff.ac.uk By calculating spectroscopic properties theoretically, specific spectral features can be assigned to particular molecular motions or electronic transitions.
Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and characterizing the structure of molecules. cardiff.ac.uk Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net
The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.
A known systematic discrepancy exists where theoretical harmonic frequencies calculated by methods like HF and DFT are often higher than the fundamental frequencies observed experimentally. To correct for this, calculated frequencies are uniformly scaled using recommended scaling factors. uh.edu For example, a scaling factor of 0.960 might be used for C-H stretching vibrations, while 0.982 might be applied to frequencies below 2000 cm⁻¹. uh.edu This scaling procedure significantly improves the agreement between theoretical and experimental data, aiding in the precise assignment of spectral bands. uh.eduresearchgate.net
Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Carbamate Structure This table, based on data for the analogous compound ethyl 2-chlorobenzylcarbamate, demonstrates the typical correlation between calculated and observed spectral data. Frequencies are in cm⁻¹. scirp.org
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311+G(d,p)) (cm⁻¹) | Calculated Frequency (HF/6-31+G(d)) (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3320 | 3496 | 3676 |
| C-H Aromatic Stretch | 3068 | 3086 | 3217 |
| C-H Aliphatic Stretch | 2981 | 3008 | 3118 |
| C=O Stretch | 1698 | 1730 | 1888 |
| C=C Aromatic Stretch | 1595 | 1594 | 1709 |
| N-H Bend | 1541 | 1555 | 1629 |
| C-O Stretch | 1228 | 1240 | 1342 |
| C-N Stretch | 1073 | 1083 | 1111 |
Conformational Analysis and Molecular Dynamics Simulations
A key structural feature of carbamates is the rotational barrier around the C-N bond, which arises from the partial double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in the existence of syn and anti conformational isomers (also referred to as cis and trans). The energy difference between these rotamers is generally small, often in the range of 1-1.5 kcal/mol, allowing for their co-existence at room temperature.
Computational energy minimization techniques, typically performed using quantum mechanics or molecular mechanics force fields, can be used to determine the relative stabilities of the syn and anti conformers of this compound. These calculations would also reveal the preferred orientation of the ethyl group and the chlorophenyl ring. For a molecule like this compound, the steric and electronic effects of the ortho-chloro substituent would likely influence the rotational barrier and the relative energies of the conformers.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov An MD simulation of this compound, typically in a solvent box, would involve solving Newton's equations of motion for all atoms in the system. mdpi.com
Such simulations could reveal:
The timescale of the interconversion between the syn and anti conformers.
The flexibility of the ethyl and chlorophenyl groups.
The nature of the interactions, such as hydrogen bonding, between the carbamate and solvent molecules.
While specific MD studies on this compound are not readily found, the methodology is well-established for studying the dynamics of organic molecules and biomolecules. nih.govmdpi.com
Reaction Pathway Elucidation and Energetic Feasibility Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and decomposition of carbamates.
The formation of carbamates can proceed through various pathways, such as the reaction of an isocyanate with an alcohol or the reaction of an amine with a chloroformate. DFT calculations can be used to model these reaction pathways and identify the transition state (TS) for each elementary step. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of the reaction.
For a given reaction involving this compound, computational methods can be used to locate the transition state structures. This is typically done by starting with an initial guess for the TS geometry and then using an optimization algorithm to find the saddle point. The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Computational Insights into Catalytic Mechanisms for Carbamate Synthesis
While specific computational studies focusing exclusively on the catalytic synthesis of this compound are not prevalent in the literature, significant mechanistic insights can be drawn from theoretical investigations into analogous N-aryl carbamate formation reactions. Density Functional Theory (DFT) and ab initio calculations on model systems, such as the reaction between phenyl isocyanate and alcohols, provide a robust framework for understanding the transition states, intermediates, and energy profiles relevant to the synthesis of related carbamates.
One of the primary routes for synthesizing this compound is the reaction of 2-chlorophenyl isocyanate with ethanol (B145695). Computational studies on similar systems have demonstrated that the uncatalyzed, direct reaction between an isocyanate and an alcohol has a prohibitively high energy barrier researchgate.net. Catalysis, often by additional alcohol molecules (auto-catalysis) or other agents, is crucial for the reaction to proceed efficiently researchgate.netrwth-aachen.de.
Alcohol-Catalyzed Urethane (B1682113) Formation
High-level ab initio studies, such as those using the G4MP2 thermochemistry model, have elucidated the mechanism of alcohol-catalyzed urethane formation mdpi.comnih.gov. These studies reveal that the reaction barrier is substantially lowered when one or two additional alcohol molecules participate in the transition state mdpi.comkuleuven.be. The alcohol molecules form a hydrogen-bonded chain, facilitating a concerted proton transfer that stabilizes the transition state.
A computational investigation into the reaction of phenyl isocyanate and 1-propanol, a close analogue for the synthesis of this compound, identified a six-centered transition state for the alcohol-catalyzed mechanism mdpi.com. In this model, two alcohol molecules are involved: one acts as the nucleophile attacking the isocyanate carbon, while the second acts as a proton shuttle. This concerted mechanism has a significantly lower activation energy compared to the direct bimolecular addition mdpi.com. The transition state energy for this alcohol-assisted mechanism was calculated to be only 35.4 kJ/mol above the reactant level mdpi.comnih.gov.
The table below summarizes the calculated thermochemical data for the key stationary points in the alcohol-catalyzed reaction pathway for a model system (phenyl isocyanate + 2 propanol (B110389) molecules), providing insight into the likely energetics for this compound synthesis nih.gov.
| Stationary Point | Description | ΔE₀ (kJ/mol) | ΔH (298.15 K) (kJ/mol) | ΔG (298.15 K) (kJ/mol) |
|---|---|---|---|---|
| Reactant Complex (A_RC) | Hydrogen-bonded complex of phenyl isocyanate and two propanol molecules | -34.6 | -36.9 | 8.8 |
| Transition State (ATS) | Six-centered transition state involving two propanol molecules | 0.8 | -3.1 | 59.8 |
| Product Complex (A_PC) | Product (urethane) complexed with the second propanol molecule | -134.3 | -133.5 | -76.4 |
Isocyanate-Mediated Catalysis
Alternative mechanisms have also been explored computationally, particularly under conditions of isocyanate excess. In this scenario, a second isocyanate molecule can facilitate the reaction. A proposed two-step mechanism involves the formation of an allophanate (B1242929) intermediate from two isocyanate molecules and one alcohol molecule mdpi.comresearchgate.net. This intermediate then proceeds through a second transition state to release the urethane product and an isocyanate molecule mdpi.comresearchgate.net.
Computational modeling using the G4MP2 method in a Tetrahydrofuran (THF) solvent model provided the energetic profile for this pathway. The initial transition state leading to the allophanate intermediate was identified as the rate-limiting step, with a calculated reaction barrier of 62.6 kJ/mol mdpi.comnih.gov.
The following table presents the calculated thermochemical data for the isocyanate-mediated pathway, which could be relevant under specific synthetic conditions for this compound nih.govresearchgate.net.
| Stationary Point | Description | ΔE₀ (kJ/mol) | ΔH (298.15 K) (kJ/mol) | ΔG (298.15 K) (kJ/mol) |
|---|---|---|---|---|
| Reactant Complex (I_RC) | Complex of two phenyl isocyanate molecules and one propanol molecule | -33.3 | -36.4 | 17.0 |
| Transition State 1 (ITS1) | Six-centered transition state leading to allophanate intermediate | 29.3 | 21.9 | 94.7 |
| Intermediate (I_IM) | Allophanate intermediate | -21.7 | -25.0 | 45.5 |
| Transition State 2 (ITS2) | Four-centered transition state for urethane formation | 15.7 | 11.3 | 82.9 |
| Product Complex (I_PC) | Product (urethane) complexed with the second isocyanate molecule | -84.6 | -86.4 | -22.9 |
These computational models underscore that the synthesis of N-aryl carbamates is not a simple bimolecular reaction but a complex process where reactant and product molecules can act as catalysts to lower the activation energy rwth-aachen.de. The insights gained from these theoretical studies are crucial for optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of compounds like this compound.
Crystallographic Analysis and Solid State Characterization of Ethyl 2 Chlorophenylcarbamate Analogues
Single-Crystal X-ray Diffraction for Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. recx.nouliege.be This technique allows for the precise measurement of unit cell parameters, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's structure in the solid state. For analogues of ethyl 2-chlorophenylcarbamate, SC-XRD studies reveal key structural features that are fundamental to understanding their chemical and physical properties.
The molecular geometry of chlorophenylcarbamate analogues, as determined by SC-XRD, showcases characteristic bond lengths and angles. In a closely related analogue, methyl N-(2-bromo-4-chlorophenyl)carbamate, the crystal structure analysis provides a template for understanding these parameters. researchgate.net The phenyl ring generally maintains its expected planarity, while the carbamate (B1207046) moiety (–NH–(C=O)–O–) also exhibits a planar or near-planar configuration.
The precise bond lengths and angles within the carbamate and chlorophenyl groups are critical for a complete structural description. The table below presents selected geometric parameters for an analogue, methyl N-(2-bromo-4-chlorophenyl)carbamate, which are expected to be comparable to those in this compound. researchgate.net
Table 1: Selected Bond Lengths and Angles for Methyl N-(2-bromo-4-chlorophenyl)carbamate
| Parameter | Bond/Atoms | Value (Å or °) |
|---|---|---|
| Bond Length | C1—C2 | 1.385 (4) |
| Bond Length | C2—C3 | 1.378 (4) |
| Bond Length | C3—C4 | 1.379 (4) |
| Bond Length | C(Cl)—C4 | 1.741 (3) |
| Bond Length | C(Br)—C1 | 1.896 (3) |
| Bond Length | N1—C(aryl) | 1.418 (3) |
| Bond Length | N1—C(carbonyl) | 1.345 (3) |
| Bond Length | C(carbonyl)—O(carbonyl) | 1.215 (3) |
| Bond Length | C(carbonyl)—O(ester) | 1.346 (3) |
| Bond Angle | C6—C1—C2 | 119.5 (2) |
| Bond Angle | C(aryl)—N1—C(carbonyl) | 126.8 (2) |
| Bond Angle | O(carbonyl)—C(carbonyl)—N1 | 124.7 (2) |
| Bond Angle | O(carbonyl)—C(carbonyl)—O(ester) | 125.1 (2) |
| Bond Angle | N1—C(carbonyl)—O(ester) | 110.2 (2) |
Data derived from the crystallographic study of methyl N-(2-bromo-4-chlorophenyl)carbamate. researchgate.net
For methyl N-(2-bromo-4-chlorophenyl)carbamate, the bromochlorophenyl ring is inclined to the methylcarbamate unit by a dihedral angle of 32.73 (7)°. researchgate.net This non-coplanar arrangement is a common feature in such flexible molecules. rsc.org The specific conformation adopted in the crystal is one that optimizes packing efficiency and maximizes stabilizing intermolecular interactions. ethz.ch Theoretical calculations on related systems confirm that multiple low-energy conformations often exist, with the crystalline form representing one of these stable arrangements. ethz.ch
Crystal Packing and Intermolecular Interactions
The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a combination of non-covalent interactions. mdpi.com In chlorophenylcarbamate analogues, hydrogen bonding and, in some cases, π-stacking are the dominant forces dictating the supramolecular architecture.
The most significant intermolecular interaction in the crystal structures of phenylcarbamates is the hydrogen bond between the amine proton (N—H) as a donor and the carbonyl oxygen (C=O) as an acceptor. This interaction is a robust and directional force that often dictates the primary structural motif. cardiff.ac.uk
In the crystal of methyl N-(2-bromo-4-chlorophenyl)carbamate, molecules are linked by N—H⋯O hydrogen bonds, which form infinite chains of molecules extending along a specific crystallographic axis. researchgate.netcardiff.ac.uk Similar N—H⋯O hydrogen bonds in other chlorophenyl-containing carboxylates lead to the formation of inversion dimers, creating characteristic ring motifs. nih.gov
In addition to these strong hydrogen bonds, weaker C—H⋯O interactions, where a hydrogen atom attached to a carbon (either on the phenyl ring or the ethyl group) interacts with a carbonyl or ester oxygen, often provide additional stabilization to the crystal lattice. nih.govmdpi.com These interactions help to link the primary hydrogen-bonded chains or layers into a more complex three-dimensional network.
Table 2: Hydrogen Bond Geometry in Methyl N-(2-bromo-4-chlorophenyl)carbamate
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H-A (°) | Symmetry Code |
|---|---|---|---|---|---|
| N1—H1⋯O1 | 0.88 | 2.19 | 2.885 (2) | 135 | x+1, y, z |
D = donor atom; A = acceptor atom. Data from the crystallographic study of methyl N-(2-bromo-4-chlorophenyl)carbamate. researchgate.netcardiff.ac.uk
Aromatic π-stacking interactions are another crucial non-covalent force involved in the organization of molecules containing phenyl rings. georgetown.edunih.gov These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. In some crystal structures of related compounds, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking, with centroid–centroid separations around 3.6774 (9) Å, which helps to generate sheets within the crystal. nih.gov
The interplay between robust hydrogen bonding and weaker π-stacking interactions defines the final supramolecular assembly. rsc.orgbeilstein-journals.orgrsc.org While the N—H⋯O hydrogen bonds might form one-dimensional chains, these chains can then be assembled into two-dimensional layers or three-dimensional networks through a combination of π-stacking and other weak interactions like C—H⋯O or halogen contacts (Cl⋯O). nih.govresearchgate.net This hierarchical assembly of interactions leads to a stable and densely packed crystal structure.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, corresponding to the strongest interactions, such as hydrogen bonds. mdpi.com
For a molecule like this compound, the fingerprint plot is expected to show distinct features:
H⋯H contacts: Typically appear as a large, diffuse region in the center of the plot, often accounting for the largest percentage of the surface due to the abundance of hydrogen atoms. nih.gov
O⋯H/H⋯O contacts: Appear as sharp, distinct "spikes" at lower di and de values, characteristic of strong N—H⋯O or weaker C—H⋯O hydrogen bonds. nih.gov
Cl⋯H/H⋯Cl contacts: Would also be visible, representing interactions involving the chlorine atom.
C⋯H/H⋯C contacts: Often appear as "wing-like" features on the sides of the plot and can be indicative of C—H⋯π interactions. eurjchem.com
Analysis of related structures shows that H⋯H interactions make the most significant contribution to crystal packing, followed by contacts involving heteroatoms like O, N, and Cl. nih.govnih.gov
Table 3: Predicted Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chlorophenylcarbamate Analogue
| Contact Type | Contribution (%) | Key Features |
|---|---|---|
| H⋯H | ~40-70% | Dispersive forces, van der Waals packing |
| O⋯H/H⋯O | ~10-25% | N—H⋯O and C—H⋯O hydrogen bonds |
| C⋯H/H⋯C | ~5-15% | van der Waals forces, C—H⋯π interactions |
| Cl⋯H/H⋯Cl | ~5-10% | Halogen bonding and other contacts |
Values are typical estimates based on analyses of structurally similar compounds. researchgate.netnih.gov
Polymorphism and Crystal Engineering Considerations for Carbamates
The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of critical importance in the pharmaceutical and materials science industries. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For carbamate-containing compounds, particularly phenylcarbamate derivatives, polymorphism is often governed by the interplay of various intermolecular interactions.
The carbamate group itself is a potent building block for creating robust hydrogen-bonded structures in the solid state. nih.gov It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of stable supramolecular synthons. nih.gov These interactions often lead to the assembly of molecules into chains, dimers, or more complex networks, which form the basis of the crystal lattice.
In the case of phenylcarbamates, the molecular environment around the carbamate moiety can be quite similar across different polymorphs, while the arrangement of the phenyl rings may vary significantly. researchgate.net This suggests that while strong hydrogen bonds dictate the primary assembly, weaker interactions, such as C-H···π and π–π stacking involving the aromatic rings, play a crucial role in directing the final crystal packing and can be a source of polymorphism. nih.govresearchgate.net The conformational flexibility of the molecule, including the torsion angle between the aromatic ring and the carbamate group, also contributes to the potential for different crystalline arrangements. researchgate.net
Crystal engineering principles are employed to understand and control the crystallization process to obtain desired polymorphic forms. This involves a detailed analysis of the intermolecular interactions within the crystal structure. For instance, the introduction of different substituents on the phenyl ring can alter the electronic properties and steric hindrance, thereby influencing the preferred intermolecular contacts and the resulting crystal packing.
A study of N-[(3-pyridinylamino)thioxomethyl] carbamates highlighted the competition and cooperation between different intermolecular interactions, including N-H···N, N-H···O, and C-H···S hydrogen bonds, as well as halogen bonds. nih.gov The prediction of the dominant interactions, and thus the final crystal structure, can be guided by computational methods such as the analysis of molecular electrostatic potential (MEP) surfaces. nih.gov However, molecular flexibility remains a significant factor that can influence the outcome of crystallization. nih.gov
The solid-state structure of carbamates is not only of academic interest but also has practical implications. For example, the ability of certain amine-based compounds to capture CO2 from the air is linked to the formation of stable carbamate or carbamic acid crystals. nih.govmdpi.com The efficiency of this process can be influenced by the crystal structure of the resulting carbamate. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chlorophenylcarbamate
Kinetics and Thermodynamics of Carbamate (B1207046) Chemical Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability and transformation of carbamates like Ethyl 2-chlorophenylcarbamate. While specific kinetic and thermodynamic data for this compound is not extensively available in the public domain, general principles governing carbamate reactions can be applied.
Thermodynamics dictates the position of equilibrium in a chemical reaction, indicating the extent to which reactants are converted to products under a given set of conditions. libretexts.org Kinetics, on the other hand, describes the rate at which this equilibrium is approached. libretexts.org For carbamates, these parameters are influenced by factors such as temperature, pH, and the presence of catalysts.
The hydrolysis of carbamates, a key reaction, is subject to both acid and base catalysis. clemson.edu The rate of hydrolysis is generally dependent on the concentration of protons or hydroxide (B78521) ions in the solution. clemson.edu Thermodynamic data for esterification reactions, which are mechanistically related to carbamate formation and hydrolysis, can be calculated using computational chemistry methods. researchgate.net For instance, the activation energy (Ea) and other activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from Arrhenius and Eyring plots, providing a quantitative measure of the reaction's energetic requirements. dbuniversity.ac.inekb.eg
Table 1: General Thermodynamic and Kinetic Parameters in Carbamate Reactions
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A higher Ea implies a slower reaction rate. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | Provides insight into the nature of the transition state. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | Reflects the degree of order in the transition state compared to the reactants. |
Mechanisms of Hydrolysis and Degradation Pathways
The degradation of this compound, particularly through hydrolysis, is a critical aspect of its chemical behavior. Carbamates can undergo hydrolysis under acidic, basic, or neutral conditions, with the mechanism often varying with pH. clemson.edu
Under alkaline conditions, the hydrolysis of N-phenylcarbamates is a significant degradation pathway. clemson.edu For many carbamates, this process can proceed through an elimination-addition mechanism (E1cB), especially for those with a hydrogen on the nitrogen atom. rsc.org This mechanism involves the formation of an isocyanate intermediate, which is then trapped by water or other nucleophiles. rsc.org The rate of this reaction is sensitive to the nature of the substituents on the aromatic ring. rsc.org
In contrast, for N,N-disubstituted carbamates, a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involving the direct attack of a hydroxide ion, is more common. rsc.org The primary degradation pathway for many phenyl carbamate herbicides in soil is the hydrolysis of the ester linkage, leading to the formation of the corresponding substituted anilines. epa.gov For instance, microbial degradation of chlorinated phenylcarbamates often results in the formation of chlorinated anilines. epa.gov
The thermal degradation of alkyl N-phenylcarbamates can also occur. acs.orgacs.org At elevated temperatures, ethyl carbanilate, a related compound, primarily decomposes to phenyl isocyanate and ethanol (B145695). acs.org The pyrolysis of ethylene (B1197577) bis(N-phenylcarbamate), a model for polyurethanes, shows a complex degradation process involving the formation of various products including aniline (B41778) and phenyl isocyanate. doi.org
Table 2: Common Degradation Products of Phenylcarbamates
| Degradation Process | Key Intermediates/Products |
|---|---|
| Alkaline Hydrolysis | Substituted Aniline, Alcohol, Carbon Dioxide, Isocyanate |
| Microbial Degradation | Chlorinated Anilines |
| Thermal Degradation | Phenyl Isocyanate, Alcohol, Aniline |
Polymerization Propensities of Carbamate Esters (e.g., Formation of Polyurethane Resins)
Carbamates are structurally related to amides and can undergo polymerization to form polyurethane resins. noaa.gov Polyurethanes are a versatile class of polymers with a wide range of applications. msu.edu Traditionally, they are synthesized from the reaction of diisocyanates with polyols. msu.edu However, non-isocyanate routes to polyurethanes are gaining interest due to toxicity concerns associated with isocyanates. msu.edunih.gov
One such route involves the use of carbamate esters. msu.eduresearchgate.net For example, polyurethane synthesis can be achieved through the ester exchange reaction of dicarbamates with diols. nih.gov This method is considered a green synthetic route as it can be performed without solvents. nih.gov Another approach involves the reaction of bis(hydroxyalkyl carbamate)s with diols or oligocarbonate diols. acs.org These bis(hydroxyalkyl carbamate)s can be synthesized from the reaction of diamines with cyclic carbonates like ethylene carbonate. acs.orgrsc.org
The thermal decomposition of certain carbamates can also lead to the formation of isocyanates, which are key precursors for polyurethane synthesis. nih.gov For example, the thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) yields methylene-4,4'-di(phenylisocyanate) (MDI), a major component in polyurethane production. nih.gov
Reactivity with Common Chemical Reagents (e.g., Acids, Bases, Reducing Agents, Oxidizing Agents)
The reactivity of this compound with common chemical reagents is dictated by the functional groups present in its structure: the carbamate linkage and the chlorinated phenyl ring.
Acids and Bases: Carbamates are generally incompatible with strong acids and bases. noaa.gov In acidic conditions, carbamates can undergo hydrolysis, although this is often slower than base-catalyzed hydrolysis. clemson.edu Strong acids can protonate the carbamate, potentially leading to cleavage of the C-O bond. acs.org In the presence of strong bases like sodium hydroxide, carbamates undergo hydrolysis, which is typically a second-order reaction. researchgate.netchemrxiv.org
Reducing Agents: Carbamates are incompatible with strong reducing agents such as hydrides. noaa.gov
Oxidizing Agents: Strong oxidizing acids, peroxides, and hydroperoxides are also incompatible with carbamates. noaa.gov
The carbamate functionality itself is generally stable towards hydrogenation. nih.gov The reactivity can be influenced by the specific reagents and reaction conditions. For example, the reaction of carbamates with alcohols in the presence of a base can lead to the formation of different carbamates through transesterification. acs.org
Influence of Aromatic Substitution on Chemical Reaction Rates and Selectivity
The presence of a chlorine atom on the phenyl ring of this compound significantly influences its chemical reactivity. The position of the substituent on the aromatic ring is crucial in determining reaction rates and selectivity in electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com
In the context of carbamate hydrolysis, the electronic nature of the substituent on the aryl group has a pronounced effect. For the hydrolysis of aryl carbamates that proceed via an E1cB mechanism, electron-withdrawing substituents on the leaving O-aryl ring increase the rate of hydrolysis. rsc.org This is reflected in a large positive Hammett rho (ρ) value, indicating a high sensitivity to substituent effects. rsc.orgresearchgate.net For example, a study on the hydrolysis of substituted phenyl N-phenylcarbamates reported a ρ value of +3.17. rsc.org
For electrophilic aromatic substitution reactions on the chlorophenyl ring itself, the chlorine atom acts as a deactivating group, slowing down the reaction rate compared to unsubstituted benzene (B151609). masterorganicchemistry.com It is an ortho-, para- director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline |
| Benzyl carbanilate |
| Carbon dioxide |
| Chlorobenzene |
| Di-tert-butyl dicarbonate |
| Dibenzyl azodicarboxylate |
| Diethyl ether |
| Dimethyl azelate |
| Diphenylurea |
| Ethanol |
| Ethyl bromoacetate |
| Ethyl carbanilate |
| Ethyl chloroformate |
| Ethylene carbonate |
| Methylene-4,4'-di(ethylphenylcarbamate) |
| Methylene-4,4'-di(phenylisocyanate) |
| Phenyl isocyanate |
| Sodium azide |
| Sodium hypochlorite |
| Styrene |
| Tetrahydrofuran |
| Tributylphosphine |
| Trifluoromethanesulfonic acid |
| Trimethylchlorosilane |
| Triphenyl isocyanurate |
| Zinc bromide |
Synthetic and Structural Investigations of Ethyl 2 Chlorophenylcarbamate Derivatives and Analogues
Systematic Modification of the Alkyl Ester Moiety of Chlorophenylcarbamates
Research has demonstrated the synthesis of various analogues by substituting the ethyl group with other alkyl chains. For instance, methyl N-(2-bromo-4-chlorophenyl)carbamate has been synthesized and characterized, showcasing a smaller ester group. researchgate.net The general synthesis for such compounds often involves the reaction of the corresponding substituted phenyl isocyanate with the desired alcohol, or the reaction of a substituted aniline (B41778) with the appropriate alkyl chloroformate.
More complex modifications have also been explored. An example is the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate, where a chlorine atom is introduced onto the ethyl chain. vulcanchem.com This modification introduces an additional reactive site into the molecule. Further extension of the side chain is seen in the synthesis of compounds like 4-[(2-chloroethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate, which features a significantly more complex butynyl chain attached to the carbamate (B1207046) oxygen. nih.gov These syntheses illustrate the versatility of the carbamate functional group in accommodating a wide range of ester moieties, moving from simple alkyl chains to more functionalized and extended structures.
| Parent Compound Base | Modified Moiety | Resulting Compound Example | Key Structural Change | Reference |
|---|---|---|---|---|
| Chlorophenylcarbamate | Methyl Ester | Methyl N-(2-bromo-4-chlorophenyl)carbamate | Replacement of ethyl with methyl group. | researchgate.net |
| 3-Chlorophenylcarbamate | 2-Chloroethyl Ester | 2-chloroethyl N-(3-chlorophenyl)carbamate | Introduction of a chlorine atom on the ethyl group. | vulcanchem.com |
| 3-Chlorophenylcarbamate | Substituted Butynyl Chain | 4-[(2-chloroethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate | Replacement of ethyl with a complex, functionalized alkyne chain. | nih.gov |
Systematic Modification of the Chlorophenyl Ring (e.g., Positional Isomerism, Additional Halogenation)
The chlorophenyl ring is another critical component for structural variation. Changes in the position of the chlorine atom or the introduction of additional substituents directly impact the electronic distribution and steric profile of the molecule.
Positional Isomerism The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the molecule's properties. While the parent compound is ethyl 2-chlorophenylcarbamate (ortho-substituted), analogues such as ethyl 3-chlorophenylcarbamate (meta) and ethyl 4-chlorophenylcarbamate (para) have been synthesized and studied. vulcanchem.comnih.govresearchgate.net The synthesis of these isomers typically starts with the corresponding chloroaniline (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline), which is then reacted with ethyl chloroformate. The location of the electron-withdrawing chlorine atom alters the acidity of the N-H proton and the electron density of the aromatic ring, which in turn affects reactivity and intermolecular interactions. researchgate.netdalalinstitute.com
Additional Halogenation The introduction of more halogen atoms onto the phenyl ring creates polyhalogenated derivatives. An example is the synthesis of amylose (B160209) 3-(3,5-dichlorophenylcarbamate), which involves a dichlorinated phenyl ring. researchgate.net Another well-characterized derivative is methyl N-(2-bromo-4-chlorophenyl)carbamate, which contains both a chlorine and a bromine atom on the aromatic ring. researchgate.net These modifications increase the molecule's lipophilicity and introduce further steric and electronic effects that can be studied. researchgate.net
| Modification Type | Parent Scaffold | Example Compound | Key Structural Change | Reference |
|---|---|---|---|---|
| Positional Isomerism | Ethyl Phenylcarbamate | Ethyl 3-chlorophenylcarbamate | Chlorine moved from the 2-position to the 3-position. | nih.gov |
| Positional Isomerism | Chitosan Phenylcarbamate | Chitosan 4-chlorophenylcarbamate derivative | Chlorine at the 4-position. | researchgate.net |
| Additional Halogenation | Amylose Phenylcarbamate | Amylose tris(3,5-dichlorophenylcarbamate) | Introduction of a second chlorine atom to the phenyl ring. | researchgate.net |
| Additional Halogenation | Methyl Phenylcarbamate | Methyl N-(2-bromo-4-chlorophenyl)carbamate | Addition of a bromine atom to the chlorophenyl ring. | researchgate.net |
Introduction of Other Functional Groups onto the this compound Scaffold (e.g., Hydroxyl, Benzoyl Moieties)
Beyond modifying the existing ester and phenyl groups, the this compound scaffold can be used as a building block for creating more complex molecules by introducing entirely new functional groups. This functionalization can occur at various positions, depending on the synthetic strategy.
One approach involves using the carbamate as a linking moiety to attach large, complex structures. For example, phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate was synthesized, where a complex quinoline-based structure is attached via an ether linkage to the 4-position of the 2-chlorophenyl ring. This demonstrates how the core carbamate structure can be incorporated into much larger molecular architectures.
Another strategy involves the reaction of the carbamate's parent molecules with other reagents. For example, sulphide derivatives of O-phenyl-N-substituted phenylcarbamates have been prepared by reacting the parent carbamates with sulphur dichloride or sulphur monochloride. scirp.org In a different context, the hydroxyl groups of polymers like hyaluronic acid can be reacted with isocyanates to form carbamate linkages, effectively attaching the phenylcarbamate structure as a pendant group on a macromolecule. google.comgoogle.com Although the prompt specifically mentions hydroxyl and benzoyl groups, the cited literature provides robust examples of introducing sulphide and complex heterocyclic moieties, which serve to illustrate the principle of scaffold functionalization.
| Core Scaffold | Functional Group Introduced | Example of Resulting Structure | Method of Introduction | Reference |
|---|---|---|---|---|
| 2-Chlorophenylcarbamate | Quinoline (B57606) Moiety | Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate | Nucleophilic displacement on a functionalized quinoline precursor. | |
| O-phenyl-N-substituted phenylcarbamates | Sulphide Bridge | Monosulphides of O-phenyl-N-substituted phenylcarbamates | Reaction of parent carbamates with sulphur dichloride. | scirp.org |
| Hyaluronic Acid | Phenylcarbamate Moiety | Carbamoylated Hyaluronic Acid | Reaction of polysaccharide hydroxyl groups with an aryl isocyanate. | google.comgoogle.com |
Influence of Structural Modifications on Chemical Reactivity and Spectroscopic Signatures
The structural modifications detailed in the preceding sections have a direct and predictable impact on the chemical reactivity and spectroscopic properties of the resulting molecules.
Influence on Chemical Reactivity The reactivity of the carbamate linkage and the aromatic ring is highly sensitive to substituent effects. dalalinstitute.com The introduction of an electron-withdrawing group like chlorine on the phenyl ring influences the acidity of the N-H proton and the nucleophilicity of the carbamate nitrogen. researchgate.net The position of this substituent is also critical; for example, the reactivity of carbamates from primary amines can proceed via an E1cb-type mechanism involving an isocyanate intermediate. nih.gov
Modifications to the ester group can introduce new reaction pathways. The presence of a chlorine atom on the ethyl group of 2-chloroethyl N-(3-chlorophenyl)carbamate provides a site for nucleophilic substitution. vulcanchem.com A more dramatic example is the cyclization of 4-[(2-bromoethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate at neutral pH to form a reactive aziridinium (B1262131) ion. nih.gov
Influence on Spectroscopic Signatures Structural changes are clearly reflected in the spectroscopic data used to characterize these compounds.
Infrared (IR) Spectroscopy : The characteristic vibrational frequencies for the N-H and C=O bonds in the carbamate group are sensitive to their chemical environment. Hydrogen bonding and the electronic effects of substituents can cause shifts in these absorption bands. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The chemical shift of the N-H proton is a key indicator of its electronic environment and participation in hydrogen bonding. Substituents on the phenyl ring alter the chemical shifts of the aromatic protons, with predictable patterns based on their electronic and steric influence. mdpi.comarkat-usa.org For instance, ¹H NMR can be used to observe the presence of different rotational isomers (rotamers) in certain phenylcarbamates. acs.org
¹³C NMR : The chemical shifts of the carbonyl carbon and the aromatic carbons are directly affected by the nature and position of substituents, providing detailed information about the electronic structure of the molecule. scirp.orgmdpi.com
X-ray Crystallography : For crystalline solids, X-ray diffraction provides definitive structural information. For example, the crystal structure of methyl N-(2-bromo-4-chlorophenyl)carbamate shows how the additional halogenation affects the planarity and intermolecular interactions, such as N-H···O hydrogen bonds that form molecular chains. researchgate.net Similarly, the structure of phenyl N-phenylcarbamate reveals a dihedral angle of 42.52 (12)° between the aromatic rings. researchgate.net
| Structural Modification | Effect on Reactivity | Effect on Spectroscopic Signatures | Reference |
|---|---|---|---|
| Positional Isomerism of Ring Halogen | Alters acidity of N-H proton and ring reactivity due to changes in inductive and resonance effects. | Shifts in aromatic proton/carbon signals in NMR; potential changes in N-H and C=O IR frequencies. | researchgate.netdalalinstitute.com |
| Additional Ring Halogenation | Increases lipophilicity; alters electronic properties and steric hindrance. | Changes in NMR chemical shifts; alters crystal packing and intermolecular distances as seen by X-ray crystallography. | researchgate.netresearchgate.net |
| Modification of Alkyl Ester | Can introduce new reactive sites (e.g., chloroethyl group) or enable new reaction pathways (e.g., cyclization). | Distinct signals in ¹H and ¹³C NMR corresponding to the new alkyl group. | vulcanchem.comnih.gov |
| Presence of N-H Proton | Allows for reactivity via an isocyanate intermediate (E1cb mechanism). Can form rotamers. | Observable N-H proton in ¹H NMR; potential for signal broadening or multiple signals due to rotamers. | nih.govacs.org |
Q & A
Q. Table 1: Solvent Systems for Recrystallization
| Solvent Combination | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water (3:1) | 98.5 | 75 |
| Dichloromethane/Hexane (1:2) | 97.2 | 68 |
Structural Characterization
Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer:
- NMR : Use H NMR (CDCl₃, 400 MHz) to identify carbamate protons (δ 4.1–4.3 ppm, quartet for ethyl group; δ 6.8–7.4 ppm for aromatic protons) .
- IR Spectroscopy : Detect carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 214.6). Compare with theoretical fragmentation patterns.
Q. Table 2: Key Spectral Peaks
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.3 (t, 3H), δ 4.2 (q, 2H), δ 7.2 (m, 4H) |
| IR | 1720 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H) |
Safety and Waste Management
Q: What safety protocols are essential when handling this compound? Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services for incineration .
Advanced Research Questions
Mechanistic Elucidation
Q: How can kinetic studies and isotopic labeling clarify the synthesis mechanism of this compound? Methodological Answer:
- Kinetic Analysis : Perform time-resolved H NMR to track intermediate formation. Use pseudo-first-order conditions to determine rate constants.
- Isotopic Labeling : Synthesize C-labeled ethanol to trace carbamate formation via 2D NMR. Compare isotopic distribution in products to infer nucleophilic attack pathways .
Resolving Data Contradictions
Q: How should researchers address discrepancies between experimental and computational spectroscopic data? Methodological Answer:
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to validate structure.
- Computational Adjustments : Use DFT (B3LYP/6-31G*) to simulate spectra. Adjust solvent effects and conformational sampling to align with experimental results .
Q. Table 3: Experimental vs. Calculated H NMR Shifts
| Proton Position | Experimental (ppm) | Calculated (ppm) |
|---|---|---|
| Ethyl CH₂ | 4.2 | 4.1 |
| Aromatic H | 7.3 | 7.4 |
Computational Modeling
Q: Which quantum methods best predict the reactivity and stability of this compound? Methodological Answer:
- Reactivity : Apply DFT (M06-2X/cc-pVDZ) to model electrophilic substitution at the chlorophenyl group.
- Stability : Conduct molecular dynamics simulations (AMBER force field) to assess hydrolytic degradation in aqueous environments .
Environmental Degradation
Q: How can degradation products of this compound be identified in environmental matrices? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
